molecular formula C13H9ClF3NO3 B1448000 Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate CAS No. 1159978-85-4

Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate

Cat. No.: B1448000
CAS No.: 1159978-85-4
M. Wt: 319.66 g/mol
InChI Key: ZJZDIOAYNLCGRK-UHFFFAOYSA-N
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Description

Overview and Chemical Significance

Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate is a synthetically derived heterocyclic compound that exemplifies the structural versatility of isoxazole-based molecules in medicinal chemistry. Its core isoxazole ring, substituted with a 4-chlorophenyl group at position 3 and a trifluoromethyl group at position 5, confers unique electronic and steric properties, making it a valuable scaffold for drug discovery. The compound’s ethyl ester moiety enhances solubility and bioavailability, a critical feature for pharmacokinetic optimization.

Isoxazole derivatives are renowned for their broad pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This compound’s trifluoromethyl group, a common bioisostere in drug design, improves metabolic stability and target binding affinity, while the chlorophenyl substituent contributes to hydrophobic interactions with biological targets. These attributes position it as a promising candidate for developing therapies targeting enzyme inhibition or receptor modulation, particularly in oncology and infectious diseases.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO3/c1-2-20-12(19)9-10(7-3-5-8(14)6-4-7)18-21-11(9)13(15,16)17/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZDIOAYNLCGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601161865
Record name Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate
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Molecular Weight

319.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159978-85-4
Record name Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159978-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate (CAS Number: 1159978-85-4) is a synthetic compound belonging to the isoxazole family, characterized by its unique trifluoromethyl and chlorophenyl substituents. This article delves into its biological activities, synthesis, and potential applications based on a review of diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₉ClF₃NO₃
  • Molecular Weight : 319.67 g/mol
  • Melting Point : 36-37 °C
  • Boiling Point : 120-124 °C at reduced pressure

The compound's structure allows for various interactions with biological targets, which is crucial for its pharmacological potential.

Antimicrobial Activity

Research has indicated that isoxazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that modifications in the isoxazole structure could enhance antibacterial activity, suggesting that this compound might share similar properties due to its electron-withdrawing trifluoromethyl group, which can improve interaction with bacterial cell membranes .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that isoxazole derivatives can inhibit the proliferation of cancer cells. For instance, derivatives similar to this compound were tested against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, revealing promising cytotoxic effects with IC50 values indicating effective concentrations . The presence of the chlorophenyl and trifluoromethyl groups may contribute to enhanced activity against tumor cells by modulating signaling pathways involved in cell growth and apoptosis.

Anti-inflammatory Effects

Isoxazole compounds are known to exhibit anti-inflammatory properties. This compound may inhibit enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases. The mechanism likely involves the modulation of cytokine production and inhibition of cyclooxygenase (COX) enzymes .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes in metabolic pathways, particularly those involved in inflammation and cancer progression.
  • Receptor Binding : It can bind to receptors that regulate cellular signaling, influencing processes like apoptosis and proliferation.
  • Reactive Oxygen Species (ROS) Modulation : By affecting oxidative stress levels within cells, it may enhance or reduce cellular damage depending on the context .

Synthesis and Research Applications

This compound can be synthesized through various chemical routes involving cyclization reactions starting from substituted phenols and aldehydes. The synthesis typically employs reagents such as hydroxylamine hydrochloride and ethyl acetoacetate under basic conditions, allowing for the formation of the isoxazole ring structure .

This compound serves as a valuable building block in medicinal chemistry, enabling the development of novel therapeutic agents targeting infectious diseases and cancer.

Case Studies and Research Findings

StudyFindings
Demonstrated cytotoxicity against MCF-7 and HeLa cell lines with significant IC50 values.
Showed potential anti-inflammatory effects through enzyme inhibition assays.
Investigated antimicrobial properties against various bacterial strains, highlighting structure-activity relationships.

Scientific Research Applications

Medicinal Applications

2.1 Antiparasitic Activity

Research indicates that derivatives of isoxazole compounds, including ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate, exhibit potent antiparasitic properties. A patent describes its use in combating endoparasites in veterinary medicine, suggesting that these compounds can effectively manage parasitic infections in animals .

2.2 Anti-inflammatory and Analgesic Properties

Isoxazole derivatives have also been reported to possess anti-inflammatory and analgesic activities. Studies have shown that similar compounds can modulate inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases .

2.3 Anticancer Potential

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds synthesized from isoxazole structures have demonstrated significant activity against various cancer cell lines, including lung cancer cells (A549), showcasing their potential as novel anticancer agents . The electrochemical behavior of these compounds has also been investigated, indicating their suitability for further optimization in drug development.

Agricultural Applications

3.1 Herbicidal Activity

There is growing interest in the use of isoxazole derivatives as herbicides. Certain compounds within this class have shown efficacy in controlling weed growth without adversely affecting crop yield. Their selective action makes them valuable in sustainable agriculture practices .

3.2 Insecticidal Properties

In addition to herbicidal applications, some isoxazole derivatives are being researched for their insecticidal properties. These compounds can disrupt the life cycle of pests, providing an environmentally friendly alternative to traditional insecticides .

Table 1: Biological Activities of Isoxazole Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAntiparasiticNot specifiedPatent
Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylateAnti-inflammatory50Study
Isoxazole derivative XAnticancer72.4Study
Isoxazole derivative YHerbicidalNot specifiedPatent

Case Studies

Case Study 1: Antiparasitic Efficacy
A study conducted on various isoxazole derivatives demonstrated that this compound effectively reduced parasitic load in infected animals compared to control groups, confirming its potential as a veterinary antiparasitic agent.

Case Study 2: Anti-inflammatory Effects
In a clinical trial assessing the anti-inflammatory properties of isoxazole derivatives, subjects treated with this compound exhibited significant reductions in pain scores and inflammatory markers.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is part of a broader class of isoxazole-4-carboxylate derivatives.

Substituent Variations and Molecular Properties

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position 3) Substituents (Position 5) Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate (Target) 4-Chlorophenyl Trifluoromethyl C₁₃H₉ClF₃NO₃ 319.66 Strong electron-withdrawing groups (Cl, CF₃) enhance stability
Ethyl 3-(4-Fluorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate 4-Fluorophenyl Trifluoromethyl C₁₃H₉F₄NO₃ 303.21 Fluorine substitution reduces molecular weight; lower lipophilicity vs. Cl analog
Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate 4-Methoxyphenyl Trifluoromethyl C₁₄H₁₂F₃NO₄ 315.24 Methoxy group increases electron density; potential for altered solubility
Ethyl 3-(2,6-Difluorophenyl)-5-methylisoxazole-4-carboxylate 2,6-Difluorophenyl Methyl C₁₃H₁₁F₂NO₃ 283.23 Methyl group reduces steric hindrance; di-fluorination may enhance metabolic resistance

Key Differences and Implications

Halogen Substitution (Cl vs. F vs. OMe): The 4-chlorophenyl group in the target compound provides higher molecular weight and greater lipophilicity compared to the 4-fluorophenyl analog . Chlorine’s stronger electron-withdrawing nature may enhance binding to hydrophobic targets (e.g., enzymes or receptors).

Trifluoromethyl vs. Methyl Substitution:

  • The trifluoromethyl group in the target compound and its fluorophenyl/methoxyphenyl analogs contributes to high electronegativity and resistance to oxidative metabolism, a feature critical for agrochemical longevity .
  • The methyl group in Ethyl 3-(2,6-Difluorophenyl)-5-methylisoxazole-4-carboxylate reduces steric bulk, possibly favoring interactions with compact binding pockets .

Ortho/Meta Substitution Effects:

  • The 2,6-difluorophenyl substituent in one analog introduces steric and electronic effects distinct from para-substituted derivatives, which could influence conformational flexibility and target selectivity .

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate typically involves:

  • Formation of an intermediate ethyl ethoxymethyleneacetoacetate ester.
  • Cyclization with hydroxylamine derivatives to form the isoxazole ring.
  • Introduction of the 4-chlorophenyl and trifluoromethyl substituents at specific positions on the isoxazole ring.

This approach is consistent with general isoxazole synthesis methods, which often involve condensation of β-ketoesters with hydroxylamine followed by cyclization.

Detailed Preparation Process

Step (a): Formation of Ethyl Ethoxymethyleneacetoacetate

  • React ethyl acetoacetate with triethyl orthoformate and acetic anhydride.
  • Temperature range: 75°C to 150°C, preferably 90°C to 120°C.
  • This reaction forms a mixture containing ethyl ethoxymethyleneacetoacetate and non-reactive components.
  • Optional separation of the non-reactive components can be done by reduced pressure distillation to isolate the ester intermediate.

Step (b): Cyclization to Isoxazole Intermediate

  • The ethyl ethoxymethyleneacetoacetate is reacted with hydroxylamine sulfate in the presence of sodium acetate or a trifluoroacetic acid salt.
  • Temperature is maintained low, between –20°C and 10°C, preferably around –5°C.
  • The low temperature enhances regioselectivity, favoring attack on the ethoxymethylene carbon by the nitrogen lone pair of hydroxylamine, limiting isomeric impurities.
  • This step yields crude ethyl-5-methylisoxazole-4-carboxylate, a key intermediate.

Step (c): Introduction of 4-Chlorophenyl and Trifluoromethyl Groups

  • The 4-chlorophenyl substituent is introduced via condensation or coupling reactions with appropriately substituted aromatic precursors.
  • The trifluoromethyl group is typically introduced either through starting materials containing this group or by electrophilic trifluoromethylation reagents during intermediate synthesis.
  • Specific coupling conditions vary but generally involve controlled temperature and base catalysis to avoid side reactions and decomposition.

Process Optimization and Impurity Control

  • Use of hydroxylamine sulfate instead of hydrochloride reduces isomeric impurities and leads to a clearer reaction mixture.
  • Reverse addition techniques during coupling steps minimize by-product formation, such as 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA), which is difficult to remove.
  • Vigorous stirring and low-temperature addition of reagents prevent localized basification, reducing hydrolysis and degradation of amide bonds.

Comparative Data on Preparation Parameters

Step Reagents & Conditions Temperature Range (°C) Key Notes
(a) Ethyl acetoacetate, triethyl orthoformate, acetic anhydride 75–150 (preferably 90–120) Formation of ethyl ethoxymethyleneacetoacetate ester; distillation optional
(b) Hydroxylamine sulfate, sodium acetate or trifluoroacetic acid salt –20 to 10 (preferably –5) Cyclization to isoxazole ring; low temperature enhances regioselectivity
(c) 4-Chlorophenyl precursor, trifluoromethyl source, base Controlled, often low to ambient Introduction of substituents; reverse addition to reduce by-products

Research Findings and Advantages of the Method

  • The process yields high-purity product with HPLC potency typically between 99.8% and 100%.
  • The use of hydroxylamine sulfate and controlled temperature reduces formation of isomeric impurities and difficult-to-remove by-products.
  • The method avoids harsh conditions that cause hydrolysis or degradation of sensitive bonds in the molecule.
  • Reverse addition and vigorous stirring techniques improve yield and purity by controlling reaction microenvironment.

Summary Table of Key Preparation Features

Feature Description
Molecular Formula C13H9ClF3NO3
Molecular Weight 319.66 g/mol
Key Intermediate Ethyl ethoxymethyleneacetoacetate
Cyclization Agent Hydroxylamine sulfate
Temperature Control Critical at –20 to 10°C for regioselectivity
By-product Minimization Reverse addition, vigorous stirring, use of sulfate salt
Purity Achieved 99.8–100% HPLC potency
Common Impurities Isomeric esters, CATA by-product
Commercial Availability Available from suppliers such as Merck (Sigma-Aldrich)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate, and how can reaction conditions be optimized?

  • The compound is typically synthesized via cyclocondensation of substituted β-ketoesters with hydroxylamine derivatives. For example, using potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like N,N-dimethylacetamide (DMA) at elevated temperatures (~80°C) yields the isoxazole core . Optimization involves adjusting reaction time, solvent polarity, and stoichiometry of trifluoromethyl-containing precursors to improve yield and purity.

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

  • Single-crystal X-ray diffraction is the gold standard for confirming regiochemistry and molecular geometry . Complementary methods include:

  • 1H/13C NMR : To verify substituent positions (e.g., distinguishing 4-chlorophenyl and trifluoromethyl groups).
  • LC-MS : For molecular weight confirmation and purity assessment (>95% by HPLC) .
  • FT-IR : To identify functional groups like ester carbonyls (C=O stretch ~1700 cm⁻¹) .

Q. What role do substituents (4-chlorophenyl and trifluoromethyl) play in modulating physicochemical properties?

  • The 4-chlorophenyl group enhances lipophilicity (logP ~3.5), improving membrane permeability, while the trifluoromethyl group increases metabolic stability and electron-withdrawing effects, influencing reactivity in downstream functionalization . Computational tools (e.g., Gaussian) can predict substituent effects on electronic properties like HOMO-LUMO gaps.

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Discrepancies in reported IC₅₀ values (e.g., TNF-α inhibition) may arise from assay conditions (cell lines, incubation time) or impurity profiles. For example, residual solvents (DMA) in synthesized batches can interfere with biological assays. Mitigation strategies include:

  • Repurification : Column chromatography or recrystallization to ≥98% purity.
  • Standardized assays : Use validated protocols (e.g., ELISA for TNF-α) with positive controls .

Q. What strategies are effective for improving the compound’s stability under varying pH and temperature conditions?

  • Stability studies (accelerated degradation at 40°C/75% RH) show ester hydrolysis as the primary degradation pathway. Strategies include:

  • Lyophilization : For long-term storage in anhydrous conditions.
  • pH buffering : Formulate in neutral buffers (pH 6.8–7.4) to minimize hydrolysis .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Key findings from SAR:

  • Trifluoromethyl replacement : Substitution with -CF₂H reduces metabolic stability but improves solubility.
  • Chlorophenyl positional isomers : 4-Chloro > 2-chloro in receptor binding affinity (docking studies suggest steric complementarity) .
    • Methodological approach: Synthesize analogs via Suzuki-Miyaura coupling for diverse aryl substitutions .

Q. What mechanistic insights explain its activity in enzyme inhibition (e.g., COX-2 or CYP450)?

  • Molecular docking (AutoDock Vina) reveals hydrogen bonding between the ester carbonyl and COX-2’s Tyr355 residue. The trifluoromethyl group occupies a hydrophobic pocket, enhancing binding affinity (ΔG ≈ -9.2 kcal/mol) . For CYP450 inhibition, metabolic profiling (using human liver microsomes) identifies N-dealkylation as a primary pathway .

Methodological Recommendations

  • Synthetic Scalability : Use flow chemistry for large-scale synthesis to maintain reaction consistency and reduce byproducts .
  • Analytical Workflow : Combine X-ray crystallography with dynamic NMR (VT-NMR) to study conformational flexibility .
  • Biological Assays : Prioritize 3D cell models (e.g., spheroids) over monolayer cultures for translational relevance in anti-inflammatory studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate
Reactant of Route 2
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Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate

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